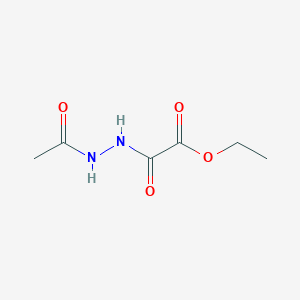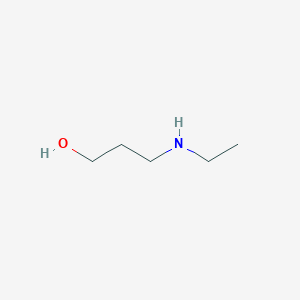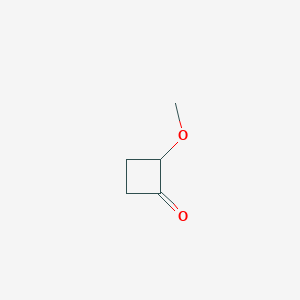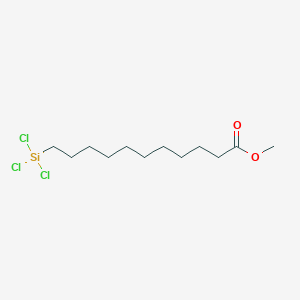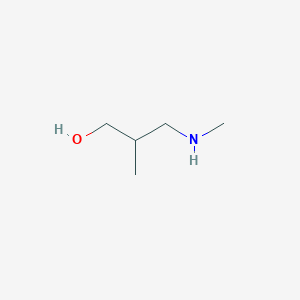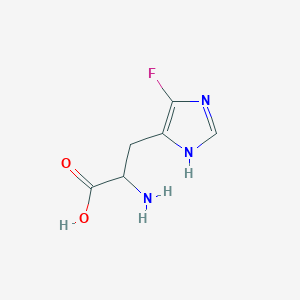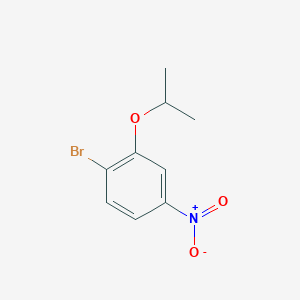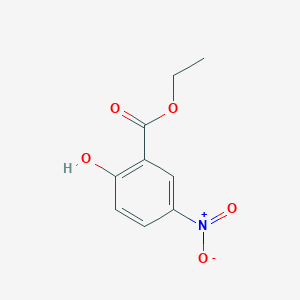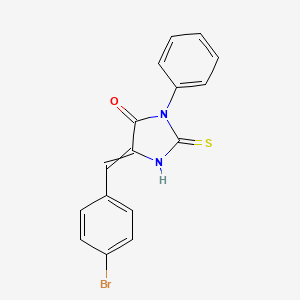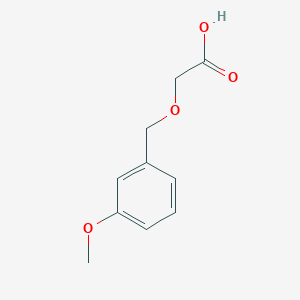
(3-Methoxybenzyloxy)acetic acid
Übersicht
Beschreibung
“(3-Methoxybenzyloxy)acetic acid” is a chemical compound with the molecular formula C10H12O4 and a molecular weight of 196.2 . It is typically in a liquid state .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The exact 3D structure can be viewed using specific software .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature and should be stored at 4°C . It has a predicted boiling point of approximately 366.9°C at 760 mmHg and a predicted density of approximately 1.2 g/cm³ . Its refractive index is predicted to be n20D 1.53 .
Wissenschaftliche Forschungsanwendungen
Chlorination of Aromatic Groups
Research by Niedan, Pavasars, and Oberg (2000) explored the enzymatic chlorination of fulvic acid, analyzing the formation of chlorinated groups within macromolecules. This study involved the chlorination of various aromatic groups, including 3-methoxy-4-ethoxybenzoic acid, using chloroperoxidase (CPO) in the presence of chloride and hydrogen peroxide. This work is significant in understanding the environmental and biochemical transformations of organic compounds in natural settings (Niedan, Pavasars, & Oberg, 2000).
p-Methoxybenzylation of Hydroxy Groups
Yamada, Fujita, Kitamura, and Kunishima (2013) developed a new acid-catalyzed p-methoxybenzylating reagent, TriBOT-PM, which has practical applications in synthesizing p-methoxybenzyl ethers from acid- and alkali-labile alcohols. This method is noteworthy for its use of stable, cost-effective materials and has broad applicability in organic synthesis (Yamada, Fujita, Kitamura, & Kunishima, 2013).
Synthesis of Novel Compounds
Wu Chun-shan (2007) reported the synthesis of 6,11-Dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, a compound synthesized from 4-(2-Carboxybenzyloxy)phenylacetic acid, which is related to (3-Methoxybenzyloxy)acetic acid. This research provides insight into the synthesis of novel organic compounds with potential applications in various fields, including medicinal chemistry (Wu Chun-shan, 2007).
Nitro-Mannich Reaction and Synthesis of 1,2-Diamines
Anderson, Blake, Howell, and Wilson (2005) studied the nitro-Mannich reaction, demonstrating that the o-methoxybenzyl (OMB) group significantly impacts the selectivity and yields of beta-nitroamines. This research is relevant to the synthesis of complex organic compounds, including those involving this compound derivatives (Anderson, Blake, Howell, & Wilson, 2005).
Enzyme Inhibition and Drug Design
Hegemann and Groll (2015) demonstrated the use of a scaffold, including a tetrabromo-6-methoxybenzyl group, in the selective inhibition of human enzymes aldose reductase (AR) and AKR1B10. This research contributes to the field of drug design, particularly in developing treatments for diabetes, cancer, and inflammation (Hegemann & Groll, 2015).
Wirkmechanismus
Mode of Action
The mode of action of (3-Methoxybenzyloxy)acetic acid is currently unknown due to the lack of research on this specific compound .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. These factors include temperature, pH, and osmolarity .
Biochemische Analyse
Biochemical Properties
(3-Methoxybenzyloxy)acetic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in the metabolism of aromatic compounds. For example, it can be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction with these enzymes often involves the hydroxylation of the methoxy group, leading to the formation of more polar metabolites that can be further processed by the body .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating cellular energy homeostasis . By activating AMPK, this compound can enhance lipid oxidation and reduce lipid biosynthesis in cells, thereby influencing overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an agonist or antagonist to certain receptors, thereby modulating their activity. Additionally, this compound can inhibit or activate enzymes by binding to their active sites. For instance, it can inhibit the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, leading to a decrease in lipid production . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term exposure to this compound in cell cultures has been observed to result in sustained activation of the AMPK pathway and prolonged effects on lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on lipid metabolism and energy homeostasis without causing significant toxicity . At high doses, this compound can lead to adverse effects such as hepatotoxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the metabolism of aromatic compounds and fatty acids. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further processed by conjugation reactions such as glucuronidation . These metabolic pathways help in the detoxification and excretion of this compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism . The presence of specific targeting signals in its structure may direct this compound to these organelles, enhancing its activity and function within the cell .
Eigenschaften
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-4-2-3-8(5-9)6-14-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNKDMKBLOHKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


